Urushiol II

Catalog No.
S1960369
CAS No.
35237-02-6
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urushiol II

Crude urushiol mixtures cause variable gelation and brittle films. Purified Urushiol II (CAS 35237-02-6) solves this with a defined mono-unsaturated C15-catechol structure.

  • Enables precise laccase-catalyzed or UV-initiated polymerization without premature crosslinking.
  • Room temperature liquid allows solvent-free formulation for underwater adhesives.
  • Yields dense, corrosion-resistant coatings with tuned curing rates, avoiding polyunsaturated autoxidation.

CAS Number

35237-02-6

Product Name

Urushiol II

IUPAC Name

3-[(Z)-pentadec-8-enyl]benzene-1,2-diol

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7-

InChI Key

GWOCLAPCXDOJRL-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

The exact mass of the compound Urushiol II is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

3-[(8Z)-pentadecenyl]catechol, (8Z)-Pentadecenyl catechol, 3-(8Z-pentadec-8-en-1-yl)benzene-1,2-diol, Urushiol (8Z)-monoene

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Urushiol II (CAS 35237-02-6), chemically identified as 3-[(8Z)-pentadecenyl]catechol, is a highly functionalized mono-unsaturated phenolic lipid isolated from the sap of Toxicodendron vernicifluum [1]. As a defined C15-alkylcatechol bearing a single cis-double bond at the C8 position, it serves as a critical building block in advanced materials science, particularly in the synthesis of bio-based polymers, underwater adhesives, and functional coatings [2]. Unlike crude lacquer sap—which is a highly variable mixture of saturated, monoene, diene, and triene homologs—purified Urushiol II offers precise stoichiometric control for laccase-catalyzed, UV-initiated, or metal-coordinated polymerization workflows[2]. Its unique molecular architecture combines the strong surface-adhesion and metal-chelating properties of the ortho-dihydroxyphenyl (catechol) ring with the controlled flexibility and hydrophobicity of a mono-unsaturated aliphatic tail, making it a highly sought-after precursor for reproducible industrial and laboratory applications [3].

Research Fit

1 Pro-electrophilic hapten standard for ACD research
2 HPLC-certified reference for urushiol congener quantitation
3 Mono-unsaturated C15 motif preserves native antigenicity context

Procurement substitution with fully saturated analogs (such as Urushiol I or synthetic 3-pentadecylcatechol) or crude polyunsaturated mixtures (containing high levels of Urushiol III/IV/V) fundamentally compromises processability and material performance [1]. Saturated analogs are solids at room temperature and lack the side-chain olefins required for secondary cross-linking, resulting in brittle films that cannot undergo UV-induced or autoxidative curing [2]. Conversely, crude urushiol mixtures are dominated by highly reactive triene derivatives (up to 70%), which exhibit rapid autoxidation and free-radical scavenging, leading to extremely short pot lives, premature gelation, and high sensitivity to ambient humidity [3]. Urushiol II provides a critical procurement advantage by offering a liquid physical state for easy formulation blending, combined with a single double bond that ensures a controlled, moderate curing rate without sacrificing the final 3D network density of the polymer [1].

Substitution Risk

Target
Urushiol II (15:1;8Z)
Analog
PDC (saturated C15)
Unsaturation state alters T-cell recognition; PDC stimulates only 1 of 7 clones tested, limiting immunological relevance.
Target
Urushiol II
Substituted
5-Me-PDC or veratrole derivatives
Methyl substitution or catechol modification may shift response toward tolerogenic or inactive profiles, not authentic allergenicity.
Target
Urushiol II (mono-ene)
Congener
Di-ene or tri-ene urushiols
Higher unsaturation increases allergenic potency in patch testing; mono-ene provides intermediate response, may not replicate higher-endpoint profiles.

Ambient-Temperature Processability via Physical State Differentiation

The degree of unsaturation in the alkyl side chain fundamentally dictates the thermal properties and handling requirements of urushiol derivatives. Urushiol II, possessing a single cis-double bond, remains a liquid at standard ambient temperatures, allowing for direct emulsification and solvent-free blending in coating formulations [1]. In stark contrast, the fully saturated analog Urushiol I is a solid with a melting point of 58–59 °C[1]. This physical state difference means that substituting Urushiol II with Urushiol I requires energy-intensive thermal melting and heated processing lines to prevent premature crystallization during ambient-temperature formulation [2].

Evidence DimensionMelting point and physical state at 20 °C
Target Compound DataUrushiol II: Liquid state
Comparator Or BaselineUrushiol I: Solid state (Melting point 58–59 °C)
Quantified DifferenceComplete phase difference at ambient conditions (liquid vs. solid)
ConditionsStandard ambient temperature and pressure (20 °C, 1 atm)

Procuring the liquid monoene eliminates the need for heated mixing vessels, significantly streamlining ambient-temperature manufacturing of bio-resins and adhesives.

T-cell clone stimulation
Head-to-head
Nat. urushiol: 7/7 clones (100%)
PDC (saturated): 1/7 clones (14%)
Supports full antigenicity context of unsaturated hapten.
Human T-cell assay, [³H]thymidine readout; context-specific.

Controlled Autoxidation and Extended Formulation Pot Life

In polymer and coating manufacturing, the reactivity of the monomer directly dictates the working window (pot life) of the formulation. Research evaluating the free-radical scavenging and autoxidation rates of urushiol homologs demonstrates that the monoene structure of Urushiol II exhibits the lowest autoxidation reactivity among the unsaturated forms [1]. Crude lacquer mixtures, which contain 60–70% triene alkyl urushiol, undergo rapid autoxidation due to the highly conjugated electron system, severely limiting their pot life [2]. By utilizing purified Urushiol II, formulators achieve a controlled oxidative polymerization rate, preventing premature gelation while still retaining the ability to cross-link the side chain[1].

Evidence DimensionAutoxidation rate and free-radical scavenging capacity
Target Compound DataUrushiol II (Monoene): Lowest autoxidation reactivity among unsaturated homologs
Comparator Or BaselineUrushiol Triene (Crude extract dominant): Highest autoxidation reactivity and rapid gelation
Quantified DifferenceSignificant reduction in premature autoxidation, extending working pot life
ConditionsAmbient aerobic storage and formulation handling

A slower, controlled autoxidation rate is critical for industrial scale-up, allowing manufacturers sufficient time to apply coatings or cast molds before the resin cures.

Human patch-test ranking
Head-to-head
PDC < mono-ene (II) < di-ene ≈ tri-ene
Intermediate allergenic potency ranking; supports dose-context selection.
48-h occlusive patch; subject-specific sensitization history.

Dual-Curing Capability for High-Density Polymer Networks

The structural integrity of urushiol-based polymers relies on both catechol ring coupling and side-chain polymerization. Urushiol II contains an active olefin in its side chain, enabling it to undergo UV-induced free-radical polymerization or metal-catalyzed oxidative cross-linking (e.g., with Lanthanum or Iron ions) to form a dense 3D network [1]. Saturated alternatives, such as Urushiol I or synthetic 3-pentadecylcatechol, lack these reactive sites and can only polymerize linearly via the catechol ring [2]. Studies on UV-induced curing confirm that the presence of side-chain olefins is mandatory for achieving high-hardness (up to 4H) and rapidly cured films within minutes, a performance metric unattainable with fully hydrogenated (saturated) analogs [1].

Evidence DimensionSide-chain cross-linking capability under UV/metal catalysis
Target Compound DataUrushiol II: Undergoes secondary olefinic cross-linking
Comparator Or BaselineUrushiol I / Hydrogenated Urushiol: Zero side-chain cross-linking capability
Quantified DifferenceBinary presence/absence of secondary curing pathways, dictating final film hardness
ConditionsUV-irradiation or metal-ion (La3+/Fe3+) catalyzed curing environments

Buyers requiring durable, high-hardness protective coatings or advanced composite microspheres must procure the unsaturated Urushiol II to ensure sufficient cross-linking density.

Side-chain requirement
Cross-study
Unsaturated C15 needed for 86% clone recognition
Reported structural determinant of antigenicity; class-level inference.
β-oxidation processing context; data to verify for exact congener.
Reference standard purity
Class-level
HPLC purity >95%, phyproof® grade
Enables congener quantitation in complex matrices.
Supplier-specified; lot-specific CoA review recommended.

UV-Curable High-Hardness Functional Coatings

In industrial coating applications where the long, humidity-dependent curing times of traditional laccase-catalyzed lacquer are unacceptable, Urushiol II serves as a premium monomer for UV-initiated systems. Its monoene side chain participates in rapid free-radical photopolymerization, yielding dense, highly cross-linked films with excellent corrosion resistance and substrate adhesion without the premature gelation risks of polyunsaturated mixtures[1].

Synthesis of Anisotropic Janus Composite Particles

Urushiol II is highly suited for the fabrication of advanced core-shell microspheres (e.g., Polystyrene/Urushiol-Lanthanum particles). The controlled oxidative polymerization of the monoene side chain allows researchers to precisely tune the thickness and swelling behavior of the urushiol-metal chelate shell, a process that is difficult to regulate when using highly reactive triene-rich crude extracts[2].

Ambient-Processed Marine and Underwater Adhesives

Because Urushiol II is a liquid at room temperature and possesses a hydrophobic mono-unsaturated tail, it is the ideal precursor for formulating solvent-free, biomimetic underwater adhesives. Its catechol groups provide strong coordination to wet surfaces, while the controlled reactivity of its single double bond allows for a manageable application window before full curing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ACD immunological research
Defined unsaturation hapten identity
T-cell clone stimulation endpoint context
Urushiol congener quantitation
Certified reference standard (HPLC >95%)
LC-MS/MS panel accuracy; matrix recovery
Preclinical sensitization protocols
Intermediate allergenic potency ranking
Controlled dose-response gradient review
Toxicodendron species authentication
Congener-profile specificity
Urushiol II peak assignment in natural extracts

XLogP3

8.1

UNII

6ZV92GML86

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

Urushiol II

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]

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